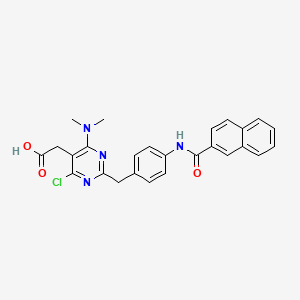

CRTh2 antagonist 2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-chloro-6-(dimethylamino)-2-[[4-(naphthalene-2-carbonylamino)phenyl]methyl]pyrimidin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN4O3/c1-31(2)25-21(15-23(32)33)24(27)29-22(30-25)13-16-7-11-20(12-8-16)28-26(34)19-10-9-17-5-3-4-6-18(17)14-19/h3-12,14H,13,15H2,1-2H3,(H,28,34)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNNBJJEJUDKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of CRTh2 Antagonists in Th2 Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Chemoattractant Receptor-Homologous molecule expressed on T helper 2 (Th2) cells, commonly known as CRTh2 (or DP2), has emerged as a critical therapeutic target in the management of type 2 inflammatory diseases such as asthma and allergic rhinitis. This G protein-coupled receptor is preferentially expressed on key effector cells of the allergic inflammatory cascade, including Th2 lymphocytes, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s). Its natural ligand, prostaglandin D2 (PGD2), is released predominantly by activated mast cells and triggers a cascade of events that perpetuate the inflammatory response. CRTh2 antagonists are a class of small molecules designed to competitively block the PGD2-CRTh2 signaling axis, thereby attenuating the recruitment and activation of these inflammatory cells. This technical guide provides a detailed overview of the mechanism of action of CRTh2 antagonists in Th2 cells, supported by quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

The PGD2-CRTh2 Signaling Axis in Th2 Cells

Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator derived from the arachidonic acid metabolism pathway. Upon release from activated mast cells following allergen exposure, PGD2 exerts its effects by binding to two distinct receptors: the D-prostanoid receptor 1 (DP1) and CRTh2.[1] While both receptors bind PGD2, they trigger different downstream signaling pathways and cellular responses.

In Th2 cells, CRTh2 is the key receptor mediating the pro-inflammatory effects of PGD2. CRTh2 is a G protein-coupled receptor (GPCR) that couples to the inhibitory G protein, Gαi.[1] Ligand binding by PGD2 or its stable metabolite, 13,14-dihydro-15-keto-PGD2 (DK-PGD2), to CRTh2 initiates a signaling cascade with the following key events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Calcium Mobilization: The Gβγ subunit dissociates from Gαi and activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of Th2 cell activation via CRTh2.[2]

-

Cellular Responses: The culmination of this signaling cascade in Th2 cells is the induction of several key pro-inflammatory functions:

-

Chemotaxis: A directed migration of Th2 cells towards the source of PGD2, typically the site of allergic inflammation.[3][4]

-

Cytokine Production and Release: Enhanced production and secretion of hallmark Th2 cytokines, including interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13).[5][6] These cytokines are pivotal in orchestrating the allergic response, including IgE production, eosinophil recruitment and activation, and airway hyperresponsiveness.

-

Cell Activation and Survival: CRTh2 signaling also contributes to the overall activation state and prolonged survival of Th2 cells at the site of inflammation.

-

The selective expression of CRTh2 on Th2 cells and other type 2 inflammatory cells makes it an attractive target for therapeutic intervention, as blocking this receptor is anticipated to specifically dampen the allergic inflammatory response with a reduced potential for off-target effects.[7]

Quantitative Pharmacology of CRTh2 Antagonists

The development of CRTh2 antagonists has led to a number of compounds with high affinity and selectivity for the CRTh2 receptor. The potency of these antagonists is typically characterized by their binding affinity (Ki) and their ability to inhibit functional responses (IC50). The following tables summarize key pharmacological data for several prominent CRTh2 antagonists.

Table 1: Binding Affinities (Ki) of CRTh2 Antagonists

| Compound | Species | Receptor Source | Ki (nM) | Reference(s) |

| OC000459 | Human | Recombinant DP2 | 13 | [5] |

| Human | Native DP2 (Th2 cell membranes) | 4 | [5] | |

| Rat | Recombinant DP2 | 3 | [5] | |

| Fevipiprant | Human | Recombinant CRTh2 | 1.14 | [8] |

| AZD1981 | Human | Recombinant DP2 | 4 | [9] |

Note: Ki values represent the inhibition constant and a lower value indicates higher binding affinity.

Table 2: Functional Inhibitory Potency (IC50) of CRTh2 Antagonists on Th2 Cell Responses

| Compound | Assay | Agonist | IC50 (nM) | Reference(s) |

| OC000459 | Th2 Lymphocyte Chemotaxis | PGD2 | 28 | [5] |

| Th2 Lymphocyte Cytokine Production | PGD2 | 19 | [5] | |

| AZD1981 | Th2 Cell Chemotaxis | PGD2 | ~25 | [10] |

| Eosinophil CD11b Expression | DK-PGD2 | 10 | [9] |

Note: IC50 values represent the concentration of antagonist required to inhibit 50% of the maximal response. A lower value indicates higher potency.

Experimental Methodologies

The characterization of CRTh2 antagonists relies on a suite of in vitro cellular assays that recapitulate the key functions of Th2 cells. Detailed protocols for these essential experiments are provided below.

Th2 Cell Chemotaxis Assay

The chemotaxis assay, often performed using a modified Boyden chamber, is fundamental to assessing the ability of a CRTh2 antagonist to block the directed migration of Th2 cells towards a PGD2 gradient.

Detailed Protocol:

-

Cell Preparation:

-

Human Th2 cells can be differentiated in vitro from naive CD4+ T cells isolated from peripheral blood mononuclear cells (PBMCs) or obtained from established cell lines.

-

Cells are washed and resuspended in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

-

-

Antagonist Preparation:

-

A stock solution of the CRTh2 antagonist is prepared in DMSO and serially diluted in assay medium to achieve the desired final concentrations. A vehicle control (DMSO) is also prepared.

-

-

Assay Setup:

-

A multi-well chemotaxis chamber (e.g., a 48-well Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size for lymphocytes) is used.[4][11]

-

The lower wells are filled with assay medium containing a chemoattractant, such as PGD2 or DK-PGD2, at a concentration that induces a submaximal chemotactic response (e.g., 10-100 nM). Control wells contain assay medium alone.

-

-

Cell Treatment and Loading:

-

The Th2 cell suspension is pre-incubated with the various concentrations of the CRTh2 antagonist or vehicle control for 30 minutes at 37°C.

-

Following pre-incubation, the cell suspension is added to the upper wells of the Boyden chamber.

-

-

Incubation:

-

The chamber is incubated for 2-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

-

-

Quantification of Migration:

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed.

-

The membrane is fixed (e.g., with methanol) and stained (e.g., with Giemsa stain).

-

The number of cells that have migrated to the lower surface of the membrane is counted in several high-power fields using a light microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition of chemotaxis is calculated for each antagonist concentration relative to the vehicle control.

-

An IC50 value is determined by plotting the percent inhibition against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of a CRTh2 antagonist to block the PGD2-induced increase in intracellular calcium concentration in Th2 cells, a key downstream signaling event.

Detailed Protocol:

-

Cell Preparation and Dye Loading:

-

Th2 cells are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at a concentration of 1-5 x 10^6 cells/mL.

-

The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-Red, AM (acetoxymethyl ester), at a final concentration of 1-5 µM.[12][13] The loading is typically performed for 30-45 minutes at 37°C in the dark.

-

After loading, the cells are washed to remove excess extracellular dye and resuspended in fresh buffer.

-

-

Flow Cytometry Setup:

-

The flow cytometer is set up to measure the fluorescence emission of the dye at two different wavelengths upon excitation, allowing for ratiometric analysis. For Fura-Red, this can be achieved by exciting with a violet laser (406 nm) and a green laser (532 nm).[12]

-

-

Data Acquisition:

-

A baseline fluorescence reading is established by acquiring data from the cell suspension for a short period (e.g., 30-60 seconds).

-

The CRTh2 antagonist at the desired concentration or vehicle is added to the cell suspension, and data acquisition continues.

-

After a brief incubation with the antagonist, PGD2 is added to stimulate the cells, and the fluorescence is continuously recorded for several minutes to capture the full calcium flux response.

-

-

Data Analysis:

-

The ratio of the two fluorescence emission signals is calculated over time. This ratiometric measurement corrects for variations in dye loading and provides a more accurate representation of the intracellular calcium concentration.

-

The peak height or the area under the curve of the calcium flux is quantified.

-

The percentage of inhibition of the PGD2-induced calcium flux by the antagonist is calculated, and IC50 values can be determined.

-

Th2 Cytokine Release Assay (ELISA)

This assay quantifies the inhibitory effect of CRTh2 antagonists on the production and secretion of key Th2 cytokines (IL-4, IL-5, IL-13) from activated Th2 cells.

References

- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 5. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Novel CRTh2 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and evaluation of novel antagonist compounds targeting the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2). CRTh2, a G-protein coupled receptor for prostaglandin D2 (PGD2), is a key player in the inflammatory cascade associated with allergic diseases, most notably asthma and allergic rhinitis. Its antagonism represents a promising therapeutic strategy for controlling type 2 inflammation.

The CRTh2 Signaling Pathway in Allergic Inflammation

Prostaglandin D2 (PGD2) is a primary mediator released from activated mast cells following allergen exposure. It exerts its biological effects by binding to two distinct receptors: the D-prostanoid (DP1) receptor and the CRTh2 receptor. While DP1 activation is associated with vasodilation and inhibition of cell migration, the PGD2/CRTh2 signaling axis is profoundly pro-inflammatory.

Activation of CRTh2 on key immune cells—including T helper type 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s)—triggers a cascade of downstream events.[1][2][3][4] These include:

-

Chemotaxis: The directed migration of these inflammatory cells to the site of allergic reaction.[1][3]

-

Cell Activation and Degranulation: Triggering the release of cytotoxic granules from eosinophils and basophils.[4]

-

Cytokine Release: Promoting the secretion of pro-inflammatory Th2-type cytokines such as interleukin (IL)-4, IL-5, and IL-13, which further amplify the allergic response.[1][4]

This concerted action leads to the hallmark features of allergic inflammation, including tissue eosinophilia, airway hyperresponsiveness, and mucus production.

Workflow for CRTh2 Antagonist Discovery

The development of small-molecule CRTh2 antagonists follows a structured drug discovery pipeline, beginning with the identification of initial chemical matter and progressing through rigorous optimization and testing phases.

A critical aspect of lead optimization involves detailed Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) studies.[5] Early CRTh2 antagonists frequently incorporated a carboxylic acid moiety to mimic the endogenous ligand, PGD2.[6] However, concerns over the formation of potentially reactive acyl-glucuronide metabolites led to the exploration of carboxylic acid bioisosteres, such as tetrazoles, resulting in the discovery of novel chemical series devoid of this group.[6]

Quantitative Data of Selected CRTh2 Antagonists

Numerous CRTh2 antagonists have been synthesized and evaluated in preclinical and clinical studies.[7][8] The table below summarizes key quantitative data for several prominent compounds.

| Compound Name | Other Designations | Company | Binding Affinity (hCRTh2) | Key Clinical Findings / Status |

| Fevipiprant | QAW039, NVP-QAW039 | Novartis | Kd: 0.43 nM | Phase III trials did not meet primary endpoints for exacerbation reduction, though some improvements in lung function were noted in Phase II.[9][10] |

| Setipiprant | ACT-129968 | Actelion / Allergan | Ki: 4.9 nM | Inhibited the late asthmatic response in an allergen challenge study.[7] Development for asthma was discontinued. |

| OC000459 | Oxagen | IC50: 9 nM | Showed a significant reduction in sputum eosinophil counts and improvement in FEV1 in some patient populations.[7][8][11] | |

| AZD1981 | AstraZeneca | Ki: 1.6 nM | Did not show significant improvement in the primary endpoint of morning peak expiratory flow, though some improvements in ACQ-5 scores were observed.[12] | |

| BI 671800 | Boehringer Ingelheim | IC50: 1.1 nM | Reduced nasal eosinophil counts in allergic rhinitis studies; showed limited improvement in lung function in asthma trials.[7][8] | |

| Ramatroban | BAY u 3405 | Bayer / Kyorin | Dual CRTh2/TP antagonist | Registered for clinical use in Japan for allergic rhinitis.[1] |

| Timapiprant | GB001 | Gossamer Bio | - | Phase II study showed some improvement in lung function; did not attenuate rhinovirus-induced exacerbations in a pilot study.[4] |

Abbreviations: Kd (dissociation constant), Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), FEV1 (Forced Expiratory Volume in 1 second), ACQ-5 (5-item Asthma Control Questionnaire).

Generalized Synthesis of a Novel CRTh2 Antagonist

The synthesis of CRTh2 antagonists often involves multi-step sequences to construct complex heterocyclic cores and append the necessary pharmacophoric elements. Below is a logical workflow representing a generalized synthesis for a compound class featuring a central indole core, a common scaffold in this area.

Methodology Overview: The synthesis typically commences with a functionalized indole ester. The indole nitrogen is first alkylated using a suitable haloalkanoate to install the acidic side chain in a protected form. The resulting intermediate is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, with a second aryl component to build the core antagonist structure. The final step involves the hydrolysis of the ester group, typically under basic conditions, to reveal the carboxylic acid pharmacophore, yielding the final active compound. Purification at each step is generally achieved via column chromatography or recrystallization.

Key Experimental Protocols

The characterization of novel CRTh2 antagonists relies on a suite of standardized in vitro assays to determine their affinity, potency, and functional activity.

5.1. Radioligand Binding Assay (for Affinity Determination)

-

Objective: To determine the binding affinity (Ki) of a test compound for the human CRTh2 receptor.

-

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]PGD₂) for binding to membranes prepared from cells overexpressing the CRTh2 receptor.

-

Methodology:

-

Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably transfected with the human CRTh2 gene are cultured, harvested, and homogenized. The cell membranes are isolated by centrifugation.

-

Assay Setup: In a 96-well plate, a fixed concentration of cell membranes and radioligand (e.g., 2.5 nM [³H]PGD₂) are incubated with serial dilutions of the test compound.

-

Incubation: The reaction is incubated for a defined period (e.g., 90 minutes) at room temperature to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand while allowing the unbound ligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5.2. Eosinophil Shape Change Assay (for Functional Antagonism)

-

Objective: To assess the ability of a test compound to functionally antagonize PGD₂-induced activation of eosinophils.

-

Principle: Activation of CRTh2 on eosinophils induces a rapid and transient change in cell morphology from a spherical to a polarized, amoeboid shape. Antagonists will block this effect.

-

Methodology:

-

Eosinophil Isolation: Human eosinophils are isolated from the peripheral blood of healthy or allergic donors using density gradient centrifugation and negative magnetic selection.

-

Compound Incubation: The isolated eosinophils are pre-incubated with various concentrations of the test antagonist or vehicle control for 15-30 minutes at 37°C.

-

Stimulation: The cells are then stimulated with a sub-maximal concentration of PGD₂ (e.g., 10 nM) for a short period (e.g., 1-2 minutes).

-

Fixation: The reaction is stopped by adding cold paraformaldehyde to fix the cells and preserve their morphology.

-

Analysis: The change in cell shape is quantified using flow cytometry by measuring the change in forward scatter (FSC) width. An increase in FSC width corresponds to cell polarization.

-

Data Analysis: The percentage inhibition of the PGD₂-induced shape change is calculated for each antagonist concentration to determine an IC₅₀ value.

-

5.3. Chemotaxis Assay (for Inhibition of Cell Migration)

-

Objective: To measure the potency of an antagonist in blocking the PGD₂-directed migration of CRTh2-expressing cells.

-

Principle: This assay uses a multi-well chamber (e.g., a Boyden or Transwell chamber) where cells in an upper compartment migrate through a microporous membrane towards a chemoattractant in the lower compartment.

-

Methodology:

-

Cell Preparation: Human Th2 cells or eosinophils are isolated and resuspended in assay buffer.

-

Assay Setup: The lower wells of the chemotaxis chamber are filled with buffer containing PGD₂ (chemoattractant) or buffer alone (negative control). The test antagonist is added to both the upper and lower wells at various concentrations.

-

Cell Addition: The cell suspension is added to the upper chamber, which is separated from the lower chamber by a porous membrane (e.g., 5 µm pores).

-

Incubation: The plate is incubated for 1-3 hours at 37°C in a humidified CO₂ incubator to allow for cell migration.

-

Quantification: After incubation, non-migrated cells are wiped from the top surface of the membrane. The membrane is fixed and stained (e.g., with DAPI), and the number of cells that have migrated to the lower side of the membrane is counted using microscopy and image analysis software.

-

Data Analysis: The inhibition of PGD₂-induced migration is calculated for each antagonist concentration, and an IC₅₀ value is determined.

-

References

- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. CRTH2 and D-type prostanoid receptor antagonists as novel therapeutic agents for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial | Thorax [thorax.bmj.com]

- 5. Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of sulphone-based CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CRTh2 Antagonism in Eosinophilic Inflammation: A Technical Guide

Introduction

Eosinophilic inflammation is a hallmark of several allergic diseases, including asthma, allergic rhinitis, atopic dermatitis, and eosinophilic esophagitis. This inflammatory cascade is driven by the activation and recruitment of eosinophils to specific tissues, a process orchestrated by a complex network of mediators. Among these, Prostaglandin D2 (PGD2) has emerged as a critical player. PGD2 exerts its pro-inflammatory effects primarily through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor. The PGD2/CRTh2 signaling axis represents a key therapeutic target for attenuating eosinophil-driven inflammation. This technical guide provides an in-depth overview of the role of CRTh2 antagonists in modulating eosinophilic inflammation, detailing the underlying signaling pathways, experimental validation, and quantitative data from key studies.

The CRTh2 Signaling Pathway in Eosinophils

The CRTh2 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, basophils, and, crucially, eosinophils.[1][2][3][4][5] PGD2, the primary ligand for CRTh2, is mainly released by activated mast cells following allergen exposure.[3][6]

Upon PGD2 binding, the CRTh2 receptor couples to Gi-type G proteins.[7] This activation initiates a downstream signaling cascade characterized by:

-

Inhibition of Adenylyl Cyclase: Leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

-

Activation of Phospholipase C (PLC): This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium levels.[2][7]

-

Activation of Downstream Kinases: The signaling cascade further activates pathways involving phosphatidylinositol 3-kinase (PI3K) and p38 mitogen-activated protein kinase (MAPK).[2]

Collectively, these signaling events culminate in eosinophil activation, chemotaxis (directed migration towards the PGD2 source), degranulation, and enhanced survival, thereby amplifying the inflammatory response in tissues.[2][7][8][9]

Caption: CRTh2 signaling cascade in eosinophils.

Mechanism of Action: CRTh2 Antagonism

CRTh2 antagonists are small molecule drugs designed to selectively bind to the CRTh2 receptor, competitively and reversibly blocking the binding of its natural ligand, PGD2.[3][10] By occupying the receptor's binding site, these antagonists prevent the initiation of the downstream intracellular signaling cascade. This blockade effectively inhibits PGD2-induced eosinophil chemotaxis, activation, and survival, thereby reducing the accumulation and activity of eosinophils at sites of allergic inflammation.[4][8]

Caption: Competitive antagonism at the CRTh2 receptor.

Quantitative Data on CRTh2 Antagonists

Several CRTh2 antagonists have been evaluated in preclinical and clinical studies. The following tables summarize key quantitative data on their effects on eosinophilic inflammation.

Table 1: Preclinical Efficacy of CRTh2 Antagonists (In Vitro)

| Antagonist | Assay | Target/Cell Type | Agonist | Potency (IC50 / pIC50 / Ki) | Citation(s) |

| AZD1981 | Eosinophil Migration | Human Eosinophils | DK-PGD2 | pIC50: 7.6 ± 0.1 | [11] |

| AZD1981 | CD11b Upregulation | Human Eosinophils | DK-PGD2 | pKB: 8.55 ± 0.03 | [11] |

| Setipiprant | Receptor Binding | DP2/CRTh2 Receptor | - | Ki: 6 nM | [1] |

| Fevipiprant | Eosinophil Activation | Human Eosinophils | PGD2 | Improved potency vs. predecessor | [6] |

| TM30089 | Receptor Binding | Mouse CRTh2 Receptor | - | High antagonistic potency | [8] |

IC50: Half maximal inhibitory concentration; pIC50: -log(IC50); Ki: Dissociation constant; pKB: -log(antagonist dissociation constant).

Table 2: Clinical Efficacy of CRTh2 Antagonists in Eosinophilic Diseases

| Antagonist | Disease | N | Treatment | Key Eosinophil-Related Outcome | Placebo Outcome | P-value | Citation(s) |

| Timapiprant (OC000459) | Severe Eosinophilic Asthma | 20 | 50 mg QD, 12 weeks | Sputum eosinophils reduced from 11.0% to 2.5% | Reduced from 10.7% to 6.2% | 0.151 (for fold reduction vs placebo) | [12] |

| OC000459 | Eosinophilic Esophagitis | 14 | 100 mg BID, 8 weeks | Esophageal eosinophils reduced from 114.8 to 73.3 eos/hpf | Reduced from 102.8 to 99.5 eos/hpf | 0.0256 | [13][14] |

| OC000459 | Moderate Persistent Asthma | 27 (sputum subset) | 200 mg BID, 4 weeks | Sputum eosinophils reduced from 2.1% to 0.7% | No significant change | 0.03 (for change from baseline) | [2][15] |

| Fevipiprant | Moderate-to-Severe Eosinophilic Asthma | - | - | Significantly reduced mean sputum eosinophil percentage | - | Significant | [16] |

QD: Once daily; BID: Twice daily; hpf: high-power field.

Detailed Experimental Protocols

The validation of CRTh2 antagonists relies on a series of standardized in vitro and in vivo assays designed to quantify their impact on eosinophil function and eosinophilic inflammation.

In Vitro Assay: Eosinophil Chemotaxis (Migration) Assay

Objective: To measure the ability of a CRTh2 antagonist to inhibit the directed migration of eosinophils towards a PGD2 chemoattractant gradient.

Methodology:

-

Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or allergic donors using density gradient centrifugation followed by negative magnetic selection to achieve high purity.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden or Transwell®) is used. The chamber consists of an upper and a lower compartment separated by a microporous membrane (typically 5 µm pores).

-

Loading:

-

The lower wells are filled with a medium containing a sub-maximal concentration of a CRTh2 agonist (e.g., 1 µM PGD2 or DK-PGD2).[11]

-

The isolated eosinophils are pre-incubated for 15-30 minutes with varying concentrations of the CRTh2 antagonist or vehicle control.

-

The treated eosinophils are then placed in the upper chamber.

-

-

Incubation: The chamber is incubated at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration through the membrane.

-

Quantification: The number of eosinophils that have migrated to the lower chamber is quantified. This can be done by direct cell counting using a hemocytometer and microscope, or through automated methods like flow cytometry.

-

Data Analysis: The percentage inhibition of migration is calculated for each antagonist concentration relative to the vehicle control. An IC50 value, representing the concentration of antagonist required to inhibit 50% of the chemotactic response, is determined by non-linear regression analysis.[11]

In Vivo Model: Ovalbumin (OVA)-Induced Allergic Airway Inflammation

Objective: To evaluate the efficacy of a CRTh2 antagonist in a mouse model that mimics key features of eosinophilic asthma, including airway eosinophilia and mucus production.[8]

Methodology:

-

Sensitization: Mice (e.g., BALB/c strain) are sensitized to ovalbumin (OVA). This is typically achieved by intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide on days 0 and 14.

-

Drug Administration: Starting from the challenge phase, mice are treated with the CRTh2 antagonist (e.g., TM30089 or Ramatroban) or a vehicle control.[8] Administration is usually oral, once or twice daily.

-

Antigen Challenge: After sensitization, mice are challenged with aerosolized OVA for several consecutive days (e.g., days 21-23) to induce an inflammatory response in the lungs.

-

Endpoint Analysis (24-48 hours post-final challenge):

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect airway inflammatory cells. The total cell count is determined, and differential counts are performed on cytospin preparations to quantify eosinophils.

-

Lung Histology: The lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess peribronchial inflammation and with Periodic acid-Schiff (PAS) to identify and quantify mucus-producing goblet cells.[8]

-

-

Data Analysis: The number of eosinophils in the BAL fluid and the severity of peribronchial eosinophilia and mucus hyperplasia are compared between the antagonist-treated group and the vehicle-treated control group using statistical tests (e.g., ANOVA).[8]

Clinical Assessment: Induced Sputum Eosinophil Count

Objective: To non-invasively quantify eosinophilic airway inflammation in human subjects and assess the response to treatment with a CRTh2 antagonist.

Methodology:

-

Subject Preparation: Subjects refrain from using short-acting bronchodilators for at least 8 hours before the procedure. Pre- and post-spirometry (FEV1) is performed.

-

Induction: Subjects inhale nebulized hypertonic saline (typically starting at 3%, increasing to 4% and 5%) for timed intervals (e.g., 7 minutes). The goal is to induce coughing and sputum production without causing excessive bronchoconstriction (monitored by FEV1).

-

Sputum Collection: Subjects are encouraged to cough deeply and expectorate sputum into a sterile container. The procedure is stopped if FEV1 falls by >20% from baseline or if sufficient sample is collected.

-

Sputum Processing: Within 2 hours of collection, mucus plugs are selected from the saliva. The selected portion is treated with a mucolytic agent like dithiothreitol (DTT).

-

Cell Counting: The total cell count is determined, and a cytospin slide is prepared and stained (e.g., with Wright-Giemsa). A differential cell count of at least 400 non-squamous cells is performed by a trained technician to determine the percentage of eosinophils.

-

Data Analysis: The change in the geometric mean percentage of sputum eosinophils from baseline to the end of treatment is compared between the antagonist and placebo groups.[12]

Integrated Drug Discovery and Development Workflow

The development of a CRTh2 antagonist follows a structured pipeline from initial discovery to clinical validation, integrating the experimental protocols described above.

Caption: Workflow for CRTh2 antagonist development.

Conclusion

The PGD2-CRTh2 signaling axis is a pivotal pathway in the pathogenesis of eosinophilic inflammation. CRTh2 antagonists, by directly blocking this pathway, have demonstrated a consistent ability to reduce eosinophil recruitment and activation both in vitro and in clinical settings.[2][8][13] Quantitative data from studies on compounds like timapiprant and OC000459 show significant reductions in tissue and airway eosinophilia. While the clinical efficacy on ultimate endpoints like lung function has shown variability, these agents hold promise as targeted oral therapies.[12][16][17] Further research focusing on patient selection, potentially using biomarkers like blood eosinophil counts, will be crucial in optimizing the therapeutic potential of CRTh2 antagonists for patients with eosinophil-driven diseases.[2]

References

- 1. Setipiprant - Wikipedia [en.wikipedia.org]

- 2. dovepress.com [dovepress.com]

- 3. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fevipiprant in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. Anti-eosinophil activity and clinical efficacy of the CRTH2 antagonist OC000459 in eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. A randomized study of BI 671800, a CRTH2 antagonist, as add-on therapy in poorly controlled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the role of CRTh2 antagonist 2 in allergic rhinitis models

An In-depth Technical Guide: Investigating the Role of CRTh2 Antagonists in Allergic Rhinitis Models

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure in sensitized individuals. The underlying pathophysiology involves a complex cascade of immune events, primarily driven by a Type 2 inflammatory response. A key mediator in this process is Prostaglandin D2 (PGD2), which is released in large quantities by activated mast cells following allergen exposure.[1] PGD2 exerts its pro-inflammatory effects through two main receptors: the D-prostanoid (DP1) receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2.[2][3]

The CRTh2 receptor has emerged as a particularly attractive therapeutic target. It is preferentially expressed on key effector cells of the allergic response, including T helper type 2 (Th2) lymphocytes, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[4][5][6] Activation of CRTh2 by PGD2 orchestrates the recruitment and activation of these cells, promoting the release of pro-inflammatory cytokines like IL-4, IL-5, and IL-13, and perpetuating the allergic inflammatory cascade.[2][6] Consequently, the development of small-molecule antagonists for the CRTh2 receptor has been a significant focus of research for treating allergic diseases, including allergic rhinitis.[5]

This technical guide provides a comprehensive overview of the role of CRTh2 antagonists in preclinical and clinical models of allergic rhinitis. It details the underlying signaling pathways, experimental methodologies used for evaluation, and a summary of the efficacy data for key investigational compounds.

The CRTh2 Signaling Pathway in Allergic Rhinitis

The allergic response in the nasal mucosa is initiated upon re-exposure to a specific allergen. This leads to the cross-linking of IgE antibodies on the surface of mast cells, causing their degranulation and the release of pre-formed and newly synthesized inflammatory mediators.[1] Among the most abundant of these is PGD2.

PGD2 then binds to the CRTh2 receptor on various immune cells:[2][4][6]

-

Th2 Lymphocytes: CRTh2 activation induces chemotaxis, bringing Th2 cells to the site of inflammation, and promotes the production of signature cytokines (IL-4, IL-5, IL-13) without requiring co-stimulation.[6]

-

Eosinophils and Basophils: PGD2 is a potent chemoattractant for these cells via CRTh2, leading to their accumulation in the nasal tissue. It also triggers their activation and degranulation.[2][3]

-

Innate Lymphoid Cells (ILC2s): CRTh2 signaling promotes the chemotaxis and activation of ILC2s, which are another significant source of Type 2 cytokines.[4]

This concerted action amplifies the inflammatory response, leading to the characteristic symptoms of allergic rhinitis: nasal congestion, rhinorrhea, sneezing, and itching. By blocking the PGD2-CRTh2 interaction, antagonists aim to inhibit the recruitment and activation of these key inflammatory cells, thereby attenuating the allergic response.

Experimental Protocols for Evaluating CRTh2 Antagonists

The efficacy of CRTh2 antagonists is evaluated using a variety of preclinical and clinical models designed to replicate the pathophysiology of allergic rhinitis.

Murine Model of Allergic Rhinitis

Animal models are crucial for initial proof-of-concept studies and for investigating the mechanism of action. A common approach involves sensitizing mice to an allergen, such as ovalbumin (OVA), followed by intranasal challenges to elicit an allergic response.[7]

Detailed Methodology (based on OVA-sensitized mouse model): [7]

-

Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified with an adjuvant (e.g., aluminum hydroxide) on specific days (e.g., day 0 and day 7).

-

Drug Administration: The CRTh2 antagonist or vehicle (placebo) is administered orally (via gavage) at a predetermined time before the allergen challenge.

-

Allergen Challenge: Sensitized mice are challenged by intranasal instillation of OVA solution for several consecutive days (e.g., daily from day 14 to day 20).

-

Assessment of Early-Phase Response (EPR): Immediately after an early challenge (e.g., the 4th challenge), nasal obstruction is assessed by measuring respiratory frequency using whole-body plethysmography. A decrease in frequency indicates nasal blockage.[7]

-

Assessment of Late-Phase Response (LPR): 24 hours after a later challenge (e.g., the 6th challenge), respiratory frequency and specific nasal airway resistance (NAR) are measured to assess sustained inflammation and obstruction.[7]

-

Biological Sample Collection: After the final challenge, mice are euthanized. Blood, bronchoalveolar lavage (BAL) fluid, and nasal tissues are collected.

-

Analysis:

-

Histopathology: Nasal tissues are sectioned and stained (e.g., with H&E or Luna's stain) to quantify inflammatory cell infiltration, particularly eosinophils.

-

Cytokine Measurement: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in nasal lavage fluid or tissue homogenates are measured by ELISA or multiplex assay.

-

Gene Expression: mRNA levels for inflammatory mediators in nasal tissue can be quantified using RT-qPCR.

-

Human Allergen Challenge Model

To assess efficacy in humans under controlled conditions, environmental exposure units or "allergen challenge chambers" are frequently used.[8] These chambers allow for the precise control of allergen concentration (e.g., grass pollen) and environmental conditions, enabling robust evaluation of drug efficacy.

Detailed Methodology (based on a grass pollen challenge study): [9]

-

Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed. A washout period (e.g., 3 weeks) separates the treatment periods.

-

Subject Recruitment: Participants are adults with a documented history of seasonal allergic rhinitis to a specific allergen (e.g., grass pollen) and a positive skin prick test.

-

Treatment Protocol: Subjects receive the CRTh2 antagonist (e.g., OC000459 200 mg twice daily) or a matching placebo for a set duration (e.g., 8 days).[9]

-

Allergen Exposure: On specific days of the treatment period (e.g., day 2 and day 8), subjects are exposed to a constant, high concentration of the relevant allergen in an exposure unit for several hours (e.g., 6 hours).[9]

-

Symptom Scoring: During and after the challenge, subjects record their symptoms using a standardized scale. The Total Nasal Symptom Score (TNSS) is a common primary endpoint, evaluating rhinorrhea, nasal congestion, nasal itching, and sneezing. Ocular symptoms may also be assessed.

-

Objective Measurements:

-

Nasal Secretions: The weight of nasal secretions is measured by collecting them on pre-weighed tissues.

-

Nasal Patency: Nasal airflow and resistance can be measured using techniques like rhinomanometry or acoustic rhinometry.

-

-

Safety Monitoring: Adverse events are monitored and recorded throughout the study.

Data Presentation: Efficacy of CRTh2 Antagonists

The following tables summarize quantitative data from key studies on the efficacy of various CRTh2 antagonists in both preclinical and clinical models of allergic rhinitis.

Table 1: Efficacy of CRTh2 Antagonists in Preclinical Allergic Rhinitis Models

| Antagonist | Model System | Dosing Regimen | Key Findings | Reference |

| ARRY-063 | OVA-sensitized mice | Oral administration | Prevented decreases in respiratory frequency in both Early and Late Phase Responses. Prevented increases in nasal airway resistance in the LPR. Reduced inflammatory cytokines and eosinophil infiltration in nasal tissues. | [7] |

| Ramatroban | Guinea pig AR model | Oral administration | Significantly inhibited antigen-induced increases in nasal airway resistance and eosinophil infiltration into the nasal mucosa. | [10] |

| "Compound A" | Cockroach allergen-sensitized mice | 0.1 to 10 mg/kg oral gavage | Dose-dependently reduced leukocyte infiltration, mucus deposition, and Th2-type proinflammatory gene expression in the airways. | [3] |

Table 2: Efficacy of CRTh2 Antagonists in Clinical Allergic Rhinitis Studies

| Antagonist | Study Design | Dosing Regimen | Key Efficacy Outcomes | Reference |

| OC000459 (Timapiprant) | Randomized, placebo-controlled, crossover; Grass pollen challenge | 200 mg twice daily for 8 days | Significantly reduced both total nasal and ocular symptom scores compared to placebo. Effect was greater on day 8 than on day 2. | [9] |

| Fevipiprant (QAW039) | Phase I/II proof-of-concept studies | Twice or four times daily | Showed positive results in allergic rhinitis models, supporting further development. Specific quantitative data not detailed in source. | [11] |

| Setipiprant | Phase 2 & 3, randomized, double-blind, placebo-controlled | 1000 mg twice daily for 2 weeks | Phase 2: Significantly improved daily symptom scores vs. placebo. Phase 3: Failed to show a significant improvement in the primary symptom score endpoint vs. placebo. | [12] |

| Ramatroban | Clinical use in Japan | N/A | Registered for clinical use in allergic rhinitis; effective in reducing eosinophilia and nasal mucosal swelling. | [2][10] |

Discussion and Future Perspectives

The development of CRTh2 antagonists for allergic rhinitis has yielded mixed results. While preclinical studies have consistently demonstrated strong anti-inflammatory effects, the translation to clinical efficacy in humans has been challenging.[3][7][10] Antagonists like OC000459 (Timapiprant) and Ramatroban have shown clear benefits in reducing the symptoms of allergic rhinitis.[2][9] However, other compounds, such as Setipiprant and Fevipiprant, failed to meet their primary endpoints in later-stage clinical trials for allergic airway diseases, despite promising early data.[12][13]

This discrepancy highlights the complexity of the allergic inflammatory response and the potential for redundancy in inflammatory pathways.[2] The failure of some trials may also be related to study design, patient selection, or the specific properties of the molecule. There is a growing consensus that patient phenotyping is critical; CRTh2 antagonists may be most effective in specific subgroups of patients with allergic rhinitis who exhibit a predominantly PGD2-driven, eosinophilic inflammatory phenotype.[2]

Future research should focus on identifying biomarkers that can predict a patient's response to CRTh2 antagonism. Further studies with selective or combined antagonists in these well-defined patient cohorts are needed to fully elucidate the therapeutic potential of targeting the PGD2/CRTh2 pathway in allergic rhinitis.[2]

Conclusion

The CRTh2 receptor plays a pivotal role in orchestrating the Type 2 inflammation that characterizes allergic rhinitis by mediating the PGD2-driven recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[2][6] Preclinical models have robustly validated CRTh2 as a therapeutic target, showing that its antagonism can significantly ameliorate nasal inflammation and hyperreactivity.[3][7] While clinical results have been variable, some antagonists have demonstrated significant efficacy in reducing the symptoms of allergic rhinitis.[9] The journey of CRTh2 antagonists illustrates both the promise and the challenges of targeted molecular therapy, underscoring the need for improved patient stratification to unlock the full potential of this therapeutic approach for allergic diseases.

References

- 1. pharmacylibrary.com [pharmacylibrary.com]

- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Small-molecule CRTH2 antagonists for the treatment of allergic inflammation: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of prostaglandin D2 and CRTH2 blockade in early- and late-phase nasal responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental models for the evaluation of treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novartis asthma drug fevipiprant fails in Phase III trials [clinicaltrialsarena.com]

Preclinical Profile of CRTh2 Antagonism in Asthma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells (CRTh2) antagonists in the context of asthma. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the mechanism of action, experimental evaluation, and key preclinical findings for this class of therapeutic agents. The data and protocols presented are based on published preclinical studies of the selective CRTh2 antagonist, TM30089, in a murine model of allergic asthma.

Introduction to CRTh2 and its Role in Asthma

The Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that is preferentially expressed on key effector cells of allergic inflammation, including T helper type 2 (Th2) cells, eosinophils, and basophils.[1] Its natural ligand, prostaglandin D2 (PGD2), is primarily released from activated mast cells following allergen exposure.[2] The interaction between PGD2 and CRTh2 triggers a cascade of pro-inflammatory events, including the chemotaxis and activation of eosinophils and Th2 cells, and the release of pro-inflammatory cytokines.[1][2] This signaling axis is strongly implicated in the pathophysiology of asthma, particularly in phenotypes characterized by eosinophilic inflammation.[1] Consequently, antagonism of the CRTh2 receptor presents a promising therapeutic strategy for the treatment of asthma.

Mechanism of Action of CRTh2 Antagonists

CRTh2 antagonists are small molecule inhibitors that competitively bind to the CRTh2 receptor, thereby blocking the downstream signaling induced by PGD2. By inhibiting this pathway, CRTh2 antagonists are expected to attenuate the recruitment and activation of inflammatory cells in the airways, leading to a reduction in airway inflammation, mucus hypersecretion, and airway hyperresponsiveness, the key pathological features of asthma.

Preclinical Efficacy of a Model CRTh2 Antagonist: TM30089

The following tables summarize the quantitative data from a preclinical study evaluating the efficacy of the selective CRTh2 antagonist TM30089 in a murine model of ovalbumin (OVA)-induced allergic airway inflammation.

Table 1: Effect of TM30089 on Peribronchial Eosinophilia in an OVA-Induced Murine Asthma Model

| Treatment Group | Dose (mg/kg) | Peribronchial Eosinophils (cells/0.1 mm²) (Mean ± SEM) |

| Saline Control | - | 1.3 ± 0.3 |

| OVA-Challenged (Vehicle) | - | 35.5 ± 4.7 |

| OVA-Challenged + TM30089 | 5 | Significantly Reduced vs. Vehicle |

| OVA-Challenged + Ramatroban | 5 | Significantly Reduced vs. Vehicle |

| Data extracted from a study by Uller et al.[3] The study reported a significant reduction but did not provide specific numerical data for the treated groups in the main text. |

Table 2: Effect of TM30089 on Mucus Cell Hyperplasia in an OVA-Induced Murine Asthma Model

| Treatment Group | Dose (mg/kg) | Mucus Cells (cells/mm basement membrane) (Mean ± SEM) |

| Saline Control | - | 3.2 ± 1.0 |

| OVA-Challenged (Vehicle) | - | 88.1 ± 8.8 |

| OVA-Challenged + TM30089 | 5 | Significantly Reduced vs. Vehicle |

| OVA-Challenged + Ramatroban | 5 | Significantly Reduced vs. Vehicle |

| Data extracted from a study by Uller et al.[3] The study reported a significant reduction but did not provide specific numerical data for the treated groups in the main text. |

Detailed Experimental Protocols

Ovalbumin (OVA)-Induced Murine Model of Allergic Airway Inflammation

This model is a widely used preclinical tool to mimic the eosinophilic inflammation characteristic of allergic asthma.

-

Animals: Female BALB/c mice are typically used for this model due to their propensity to mount a robust Th2-type immune response.[2]

-

Sensitization:

-

On day 0 and day 7, mice are sensitized via intraperitoneal (i.p.) injections of ovalbumin (e.g., 10 µg) emulsified in an adjuvant such as aluminum hydroxide (alum).[2] The adjuvant helps to promote a Th2-biased immune response.

-

-

Challenge:

-

From day 14 to day 17, sensitized mice are challenged with aerosolized OVA (e.g., 1% in saline) for a specified duration (e.g., 20-30 minutes) on consecutive days.[2] This is typically done in a whole-body exposure chamber.

-

-

Treatment:

-

The CRTh2 antagonist (e.g., TM30089) or vehicle is administered to the mice, typically via oral gavage, at specified times before and/or during the challenge phase.

-

-

Outcome Measures (24 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR): Assessed by methacholine challenge using invasive or non-invasive plethysmography.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: The lungs are lavaged with saline, and the collected fluid is analyzed for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages).

-

Lung Histology: The lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for general inflammation and Periodic acid-Schiff for mucus production) to assess the degree of peribronchial inflammation and mucus cell hyperplasia.[3]

-

Cytokine and Chemokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and chemokines in BAL fluid or lung homogenates are measured by ELISA or other immunoassays.

-

Serum IgE Levels: Blood is collected, and serum levels of total and OVA-specific IgE are measured by ELISA.

-

Visualizations: Signaling Pathways and Experimental Workflows

CRTh2 Signaling Pathway

References

The Role of CRTh2 Antagonism in Modulating Prostaglandin D2 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator intricately involved in the orchestration of allergic inflammation.[1] Its biological effects are primarily transduced through two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTh2), also known as DP2.[1][2][3] While both receptors are activated by PGD2, they trigger opposing downstream signaling pathways, creating a finely tuned system that regulates inflammatory responses.[1][4][5] This guide provides an in-depth exploration of the PGD2-CRTh2 signaling axis and the therapeutic potential of CRTh2 antagonists in mitigating allergic diseases such as asthma and allergic rhinitis.[6][7]

The PGD2-CRTh2 Signaling Pathway

PGD2 is predominantly produced by activated mast cells following allergen stimulation.[6][8] Upon binding to the CRTh2 receptor, a cascade of intracellular events is initiated. CRTh2 is coupled to a Gαi protein, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium mobilization.[9][10] This signaling cascade ultimately results in the activation of downstream effectors, including phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell migration.[10][11]

The activation of the PGD2-CRTh2 pathway has several key pro-inflammatory consequences:

-

Chemotaxis of Immune Cells: CRTh2 is highly expressed on type 2 helper T cells (Th2), eosinophils, and basophils.[7][12] PGD2-mediated activation of CRTh2 induces the migration of these cells to sites of inflammation, a critical step in the pathogenesis of allergic reactions.[2][13]

-

Activation of Inflammatory Cells: Beyond recruitment, CRTh2 signaling also activates these immune cells. For instance, it can induce eosinophil and basophil degranulation, leading to the release of further inflammatory mediators.[6]

-

Production of Type 2 Cytokines: Activation of CRTh2 on Th2 cells and type 2 innate lymphoid cells (ILC2s) stimulates the production and release of key type 2 cytokines, such as interleukin-4 (IL-4), IL-5, and IL-13.[6][13] These cytokines are central to the allergic inflammatory response, promoting IgE production, eosinophil survival, and airway hyperreactivity.

CRTh2 Antagonists: A Therapeutic Strategy

Given the pro-inflammatory role of the PGD2-CRTh2 axis, selective antagonism of the CRTh2 receptor presents an attractive therapeutic strategy for allergic diseases.[14][15] CRTh2 antagonists are small-molecule drugs designed to bind to the CRTh2 receptor and block its interaction with PGD2, thereby inhibiting the downstream signaling cascade.[16] By preventing the recruitment and activation of key inflammatory cells, these antagonists aim to attenuate the allergic inflammatory response.[17]

Most CRTh2 antagonists developed to date contain a carboxylic acid moiety, which mimics the binding of the natural ligand, PGD2.[18] However, concerns about potential in vivo metabolism of carboxylic acids into reactive acyl-glucuronides have spurred the development of novel antagonists lacking this functional group.[18]

Quantitative Data on CRTh2 Antagonist Efficacy

Numerous clinical trials have evaluated the efficacy of various CRTh2 antagonists in patients with asthma and other allergic conditions. The following tables summarize key quantitative data from some of these studies.

| Antagonist | Study Population | Dose | Primary Endpoint | Result | Reference |

| Fevipiprant | Patients with persistent, moderate-to-severe asthma and sputum eosinophilia | 225 mg twice daily | Change from baseline in sputum eosinophil percentage at 12 weeks | Significant decrease from 5.4% to 1.1% with fevipiprant vs. 4.6% to 3.9% with placebo (p=0.0014) | [6] |

| OC000459 | Patients with asthma not using inhaled corticosteroids (ICS) | 200 mg twice daily | Change in Forced Expiratory Volume in 1 second (FEV1) at 4 weeks | 9.8% (210 mL) improvement with OC000459 vs. 1.8% (30 mL) with placebo in the per-protocol population (p=0.037) | [6][19] |

| OC000459 | Patients with allergic rhinitis | 200 mg twice daily | Total Nasal Symptom Score (TNSS) during allergen challenge | Significant reduction in TNSS with OC000459 (p=0.035), though a carryover effect was noted | [6][19] |

| AZD1981 | Patients with stable asthma withdrawn from ICS | 1000 mg twice daily | Change in morning Peak Expiratory Flow (PEF) at 4 weeks | Non-significant increase of 9.5 L/min vs. placebo (P=0.086) | [20] |

| AZD1981 | Patients with uncontrolled asthma on ICS | 50 mg, 400 mg, 1000 mg twice daily | Change in morning PEF at 4 weeks | Non-significant increase of 12 L/min vs. placebo for the 1000 mg dose (P=0.16) | [20] |

| AZD1981 | Patients with uncontrolled asthma on ICS | 50 mg, 400 mg, 1000 mg twice daily | Change in Asthma Control Questionnaire (ACQ-5) scores at 4 weeks | Significant improvements of 0.26-0.3 units vs. placebo for all doses (P=0.010–0.022) | [20] |

| BI 671800 | Patients with poorly controlled asthma | 400 mg | FEV1 improvement | ~3%-4% improvement compared to placebo (p=0.0078) | [21] |

Experimental Protocols

The evaluation of CRTh2 antagonists involves a range of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. Detailed methodologies for key experiments are provided below.

Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the CRTh2 receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human CRTh2 receptor are cultured under standard conditions.

-

Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

-

-

Radioligand Binding:

-

A radiolabeled ligand with high affinity for CRTh2, such as [3H]PGD2, is used.

-

A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (antagonist).

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation. A study characterizing the mouse CRTH2 receptor found a Kd of 8.8 +/- 0.8 nM for [3H]PGD2.[11]

-

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-induced intracellular calcium release.

Methodology:

-

Cell Preparation:

-

Cells expressing the CRTh2 receptor (e.g., CRTH2-L1.2 transfectants) are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM, for a specified time at 37°C.[13]

-

The cells are then washed and resuspended in a physiological buffer.

-

-

Fluorometric Measurement:

-

The dye-loaded cells are placed in a fluorometer capable of measuring changes in intracellular calcium concentration.

-

The cells are pre-incubated with the test antagonist at various concentrations.

-

A CRTh2 agonist, such as PGD2 or a specific agonist like 13,14-dihydro-15-keto-PGD2 (DK-PGD2), is then added to stimulate the cells.[13]

-

-

Data Acquisition and Analysis:

-

The change in fluorescence, indicative of intracellular calcium mobilization, is recorded over time.

-

The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced calcium response.

-

Dose-response curves are generated to determine the IC50 value of the antagonist.

-

Chemotaxis Assay

Objective: To evaluate the ability of a CRTh2 antagonist to block agonist-induced migration of CRTh2-expressing cells.

Methodology:

-

Cell Preparation:

-

CRTh2-expressing cells, such as eosinophils or Th2 cells, are isolated and resuspended in a suitable migration buffer.

-

-

Transwell Assay:

-

A multi-well plate with transwell inserts containing a porous membrane is used.

-

The lower chamber of the wells is filled with migration buffer containing a CRTh2 agonist (chemoattractant).

-

The cells, pre-incubated with or without the test antagonist, are added to the upper chamber of the inserts.

-

-

Incubation and Cell Counting:

-

The plate is incubated for a period that allows for cell migration through the membrane into the lower chamber.

-

The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a plate reader-based method.

-

-

Data Analysis:

-

The percentage of inhibition of cell migration by the antagonist is calculated relative to the agonist-only control.

-

Dose-response curves are constructed to determine the IC50 of the antagonist for inhibiting chemotaxis. The chemotaxis is dependent on Gi and PI 3-kinase signal transduction pathways.[11]

-

Prostaglandin D2 Quantification (ELISA)

Objective: To measure the concentration of PGD2 in biological samples.

Methodology:

-

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for PGD2 quantification.[22][23][24][25] In this assay, PGD2 in the sample competes with a fixed amount of enzyme-labeled PGD2 for binding to a limited number of PGD2-specific antibodies coated on a microplate.

-

Assay Procedure:

-

Standards with known PGD2 concentrations and the biological samples are added to the antibody-coated wells.

-

An enzyme-conjugated PGD2 is then added, and the plate is incubated.

-

After washing to remove unbound reagents, a substrate for the enzyme is added, resulting in a colorimetric reaction.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength.

-

-

Data Analysis:

-

The intensity of the color is inversely proportional to the concentration of PGD2 in the sample.

-

A standard curve is generated by plotting the absorbance of the standards against their known concentrations.

-

The PGD2 concentration in the samples is determined by interpolating their absorbance values on the standard curve. Commercially available kits can measure PGD2 levels down to approximately 55 pg/ml.[22]

-

Visualizing the PGD2-CRTh2 Signaling Pathway and Antagonist Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of action of CRTh2 antagonists.

Caption: PGD2-CRTh2 signaling cascade.

Caption: Mechanism of CRTh2 antagonist action.

Caption: CRTh2 antagonist development workflow.

Conclusion

The PGD2-CRTh2 signaling pathway is a critical driver of type 2 inflammation, making it a prime target for therapeutic intervention in allergic diseases.[12] CRTh2 antagonists have shown promise in preclinical and clinical studies by effectively blocking the pro-inflammatory effects of PGD2.[6][26] While the clinical efficacy of some antagonists has been modest or inconsistent, ongoing research and better patient stratification, particularly focusing on those with eosinophilic inflammation, may unlock the full therapeutic potential of this drug class.[14][21] The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working to advance novel therapies targeting the PGD2-CRTh2 axis.

References

- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The second PGD(2) receptor CRTH2: structure, properties, and functions in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRTH2 antagonists in asthma: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 9. karger.com [karger.com]

- 10. karger.com [karger.com]

- 11. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Facebook [cancer.gov]

- 17. Efficacy of an oral CRTH2 antagonist (AZD1981) in the treatment of chronic rhinosinusitis with nasal polyps in adults: A randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

- 22. caymanchem.com [caymanchem.com]

- 23. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]

- 24. Various Species PGD2 ELISA Kit [ABIN6958862] - Plasma, Serum [antibodies-online.com]

- 25. mybiosource.com [mybiosource.com]

- 26. Efficacy and safety of antagonists for chemoattractant receptor-homologous molecule expressed on Th2 cells in adult patients with asthma: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of CRTh2 Antagonism in Atopic Dermatitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by eczematous lesions, intense pruritus, and a significant impact on quality of life. The pathophysiology of AD is complex, involving skin barrier dysfunction and a dysregulated immune response, typically dominated by T helper 2 (Th2) cells. A key mediator in the Th2 inflammatory cascade is Prostaglandin D2 (PGD2), which exerts its pro-inflammatory effects through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). This G-protein coupled receptor is expressed on key effector cells in allergic inflammation, including Th2 cells, eosinophils, and type 2 innate lymphoid cells (ILC2s). Upon activation by PGD2, CRTh2 triggers a cascade of events including cell chemotaxis, cytokine release, and survival, thereby perpetuating the inflammatory response in AD. Consequently, antagonism of the CRTh2 receptor presents a promising therapeutic strategy for atopic dermatitis. This technical guide provides an in-depth exploration of the therapeutic potential of CRTh2 antagonists, with a focus on preclinical data and experimental methodologies. While a specific compound universally designated "CRTh2 antagonist 2" is not established in the literature, this guide will focus on well-characterized antagonists such as BI-671800 and Ramatroban as representative examples.

Mechanism of Action: The CRTh2 Signaling Pathway

The CRTh2 receptor is a G-protein coupled receptor that primarily signals through the Gαi subunit.[1] Activation of CRTh2 by its ligand, PGD2, initiates a downstream signaling cascade that is central to the pathogenesis of atopic dermatitis.

Binding of PGD2 to CRTh2 leads to the dissociation of the Gαi subunit from the Gβγ complex. The Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. The PI3K pathway is also implicated in CRTh2-mediated cell survival and activation.

Collectively, these signaling events culminate in the key cellular responses that drive atopic dermatitis:

-

Chemotaxis: CRTh2 activation is a potent driver of migration for Th2 cells, eosinophils, and ILC2s to the site of inflammation in the skin.

-

Cytokine Release: It stimulates the production of hallmark Th2 cytokines, including IL-4, IL-5, and IL-13, which promote IgE production, eosinophil activation, and further inflammation.[1][2]

-

Cell Survival: The pathway can inhibit apoptosis in inflammatory cells, thereby prolonging their presence in the skin lesions.[2]

CRTh2 antagonists competitively bind to the receptor, preventing PGD2 from initiating this pro-inflammatory cascade.

Preclinical Efficacy of CRTh2 Antagonists

The therapeutic potential of CRTh2 antagonists in atopic dermatitis has been evaluated in various preclinical models. The most common of these is the fluorescein isothiocyanate (FITC)-induced contact hypersensitivity model in mice, which recapitulates many features of acute atopic dermatitis, including a Th2-dominant inflammatory response.

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative data from preclinical studies investigating the efficacy of representative CRTh2 antagonists in models of atopic dermatitis.

| Compound Name | Preclinical Model | Key Efficacy Endpoints | Results | Reference |

| BI-671800 ("Compound A") | FITC-induced contact hypersensitivity in BALB/c mice | Ear Swelling | Dose-dependent reduction in ear swelling. At 10 mg/kg, a significant inhibition of edema was observed. A 1 mg/kg dose resulted in an approximately 70% reduction in ear swelling. | [3][4] |

| Inflammatory Infiltrate | Greatly reduced inflammatory infiltrate and skin pathology. | [3] | ||

| Cytokine Levels | Down-regulation of pro-inflammatory mediators including IL-4, IL-1β, and TNF-α. | [3] | ||

| Ramatroban | FITC-induced contact hypersensitivity in mice | Inflammatory Infiltrate | Reduction in dermal neutrophilic and eosinophilic infiltrate. | [5] |

Note: Ramatroban is a dual antagonist of the thromboxane A2 receptor (TP) and CRTh2, which may contribute to its observed effects.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the in vivo models used to assess the efficacy of CRTh2 antagonists in atopic dermatitis.

FITC-Induced Contact Hypersensitivity Model

This model is used to induce a Th2-mediated allergic skin inflammation that mimics acute atopic dermatitis.[3][6]

Objective: To evaluate the effect of a CRTh2 antagonist on FITC-induced ear swelling and inflammation.

Materials:

-

Fluorescein isothiocyanate (FITC)

-

Vehicle for FITC (e.g., acetone and dibutyl phthalate, 1:1 mixture)

-

CRTh2 antagonist (e.g., BI-671800)

-

Vehicle for antagonist

-

Dexamethasone (positive control)

-

BALB/c mice (female, 4-6 weeks old)

-

Micrometer for ear thickness measurement

Protocol:

-